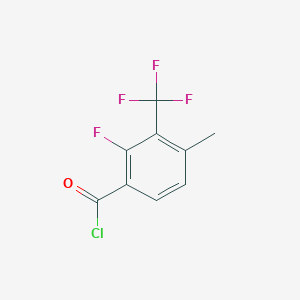

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5ClF4O. It is a derivative of benzoyl chloride, characterized by the presence of fluorine and trifluoromethyl groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Méthodes De Préparation

The synthesis of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions at around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .

Analyse Des Réactions Chimiques

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Reduction Reactions: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride serves as a precursor for synthesizing novel bioactive molecules. Its unique structure enables the introduction of fluorinated groups into pharmaceutical compounds, which can enhance their biological activity and pharmacokinetic properties.

Organic Synthesis

The compound is commonly used as a reagent in organic synthesis due to its electrophilic nature. It participates in nucleophilic acyl substitution reactions, allowing for the formation of complex organic molecules. For instance, it can react with amines and alcohols to form corresponding amides and esters.

Material Science

In material science, this compound is utilized in the development of fluorinated polymers and materials that exhibit unique thermal and chemical stability due to the presence of trifluoromethyl groups.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potential anticancer agents. For example, a study detailed the synthesis of a series of fluorinated benzoyl derivatives that exhibited significant cytotoxicity against various cancer cell lines.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Derivative A | High | 5.0 |

| Derivative B | Moderate | 12.0 |

Case Study 2: Development of Antimicrobial Agents

Another investigation focused on the antimicrobial properties of compounds synthesized from this compound. The results indicated enhanced activity against Gram-positive bacteria compared to non-fluorinated analogs.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 - 30 |

| Escherichia coli | >200 |

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The presence of electron-withdrawing fluorine and trifluoromethyl groups enhances its electrophilicity, making it a potent acylating agent. This reactivity is exploited in various synthetic applications to modify molecular structures and introduce functional groups .

Comparaison Avec Des Composés Similaires

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride can be compared with other similar compounds such as:

2-Fluoro-3-(trifluoromethyl)benzoyl chloride: Similar in structure but differs in the position of the methyl group.

2-(Trifluoromethyl)benzoyl chloride: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.

4-Fluoro-2-(trifluoromethyl)benzoyl chloride: Another positional isomer with distinct chemical properties

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Activité Biologique

2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H6ClF4O

- CAS Number : 216144-68-2

As a benzoyl chloride derivative, this compound is expected to interact with various biological systems through mechanisms common to acyl chlorides, such as:

- Nucleophilic Attack : It can react with nucleophiles, including amino acids and proteins, leading to potential modifications in enzymatic activity.

- Inhibition of Enzymes : The compound may inhibit specific enzymes by forming covalent bonds, thereby altering metabolic pathways.

Anticancer Potential

Recent studies have indicated that derivatives of benzoyl chlorides exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For example, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.4 | HL-60 |

| Compound B | 1.6 | U937 |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various human cancer cell lines. Preliminary results suggest that it may induce apoptosis through caspase activation pathways:

- Caspase Activation : In studies involving A549 lung cancer cells, treatment with similar benzoyl derivatives led to significant increases in caspase-3 activation, indicating programmed cell death .

Toxicological Profile

While exploring its biological activities, it is important to note the potential toxicological effects associated with this compound:

- Irritation and Sensitization : The compound is classified as a skin and eye irritant. Exposure can lead to asthma-like symptoms or reactive airways dysfunction syndrome (RADS), especially at high concentrations .

| Endpoint | Value | Source |

|---|---|---|

| Acute Toxicity | Not Available | ECHA |

| Skin Irritation | Yes | Manufacturer's SDS |

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized several derivatives of benzoyl chlorides and evaluated their biological activity against cancer cell lines. The results indicated that modifications in the trifluoromethyl group significantly affected the anticancer potency .

- Molecular Docking Studies : Computational studies have suggested that similar compounds bind effectively to tubulin, providing insights into their mechanism of action at the molecular level .

Propriétés

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-3-5(8(10)15)7(11)6(4)9(12,13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRANUWKDSICOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)Cl)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.